Streptonigrin Streptonigrin
Brand Name: Vulcanchem
CAS No.: 3930-19-6
VCID: VC0015502
InChI: InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
SMILES: CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Molecular Formula: C25H22N4O8
Molecular Weight: 506.5 g/mol

Streptonigrin

CAS No.: 3930-19-6

VCID: VC0015502

Molecular Formula: C25H22N4O8

Molecular Weight: 506.5 g/mol

* For research use only. Not for human or veterinary use.

Streptonigrin - 3930-19-6

Description

Streptonigrin is an aminoquinone antibiotic with antitumor and antibacterial properties, derived from Streptomyces flocculus . It is a complex cytotoxic compound that has been used in the treatment of advanced carcinomas, though it can cause leukopenia . Streptonigrin has demonstrated broad biological activity against bacteria, fungi, nematodes, viruses, and tumor cells . Its mechanism involves complexing with DNA and topoisomerase II, leading to DNA cleavage and the inhibition of DNA replication and RNA synthesis . It also functions as a reverse transcriptase inhibitor and induces free radical-mediated cellular damage .

This compound's activity is highly dependent on interactions with metal ions, particularly iron, which facilitates free radical production through redox cycling of NAD(P)H:quinone oxidoreductase (NQO1) . Streptonigrin induces DNA cleavage by calf thymus topoisomerase II and inhibits DNA synthesis in S. typhimurium . It is soluble in polar solvents and alkaline solutions but insoluble in most nonpolar solvents and acid solutions . ChemicalBook lists several synonyms for Streptonigrin, including Bruneomycin, Rufocromomycin, and Nigrin .

While the search results do not list similar chemical compounds, they do highlight Streptonigrin's unique characteristics and diverse applications, particularly its role as a bioreductive agent and its dependence on metal ions for activity . Its ability to induce apoptosis and cause chromosome damage is influenced by the metal ions present and the production of free radicals . The compound has been a subject of interest in drug design and development, with ongoing research into its chemistry, biosynthesis, and pharmacology .

CAS No. 3930-19-6
Product Name Streptonigrin
Molecular Formula C25H22N4O8
Molecular Weight 506.5 g/mol
IUPAC Name 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
Standard InChIKey PVYJZLYGTZKPJE-UHFFFAOYSA-N
SMILES CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Canonical SMILES CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Appearance Brown black solid
Synonyms Brunemycin
Bruneomycin
Nigrin
NSC 45383
NSC-45383
NSC45383
Rufocromomycin
Streptonigrin
Reference Targeting NAD(P)H:quinone oxidoreductase (NQO1) in pancreatic cancer. Lewis A.M. Mol. Carcinogen. 2005, 43, 215.Enhanced cytotoxicity of bioreductive antitumor agents with dimethyl fumarate in human glioblastoma cells. Gu B. & DeAngelis L.M. Anticancer Drugs 2005, 16, 167.The effect of metal ions on the electrochemistry of the antitumor antibiotic streptonigrin. Anderberg P.I. J. Inorg. Biochem. 2004, 98, 720.
PubChem Compound 5298
Last Modified Sep 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator